O-Desethyl-O-methyl Chlorpyrifos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

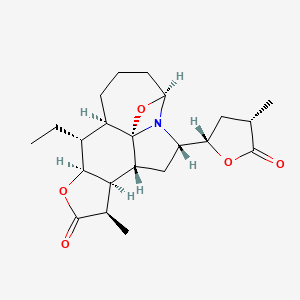

O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, which is a toxic organophosphate pesticide . It is used extensively in agriculture and has been reported as the second most commonly detected pesticide in food and water . It is a degradable compound, and despite its high toxicity, it is being increasingly used worldwide .

Synthesis Analysis

The synthesis of Chlorpyrifos, the parent compound of this compound, involves several steps . One of the methods includes dissolving a catalyst in water to adopt as a solvent and adding sodium 3,5,6-trichloropyridin-2-olate .

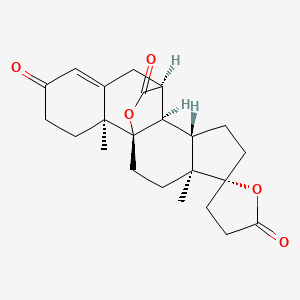

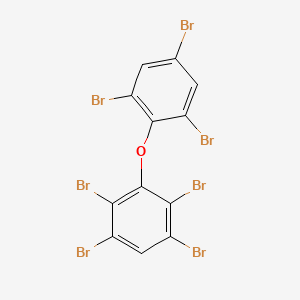

Molecular Structure Analysis

The molecular structure of Chlorpyrifos, the parent compound, is C₉H₁₁Cl₃NO₃PS . It is also known as chlorpyrifos-ethyl; O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate .

Chemical Reactions Analysis

Chlorpyrifos has been shown to undergo enhanced microbe-mediated decay . Special emphasis is given to degradation methods such as ozonation, Fenton treatment, photodegradation, and advanced oxidation processes along with microbial degradation . A complete mechanism for the OH-initiated atmospheric decomposition of the pesticides chlorpyrifos is proposed .

Physical and Chemical Properties Analysis

Chlorpyrifos is a colorless to white, crystalline solid with a mild, mercaptan-like odor . It has a boiling point of 320°F and decomposes at this temperature . The molecular weight is 350.6, and the freezing point/melting point is 108°F .

Mecanismo De Acción

Safety and Hazards

Chlorpyrifos is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It may also cause an allergic skin reaction . It poses potential health risks to non-target organisms . In the European Union, chlorpyriphos is classified as "very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction" .

Direcciones Futuras

There is a growing concern about the extensive use of pesticides in modern agriculture due to environmental contamination and subsequent biodiversity loss . There is a demand for safe technologies to overcome the pollution and toxicity problems associated with Chlorpyrifos use . The identification of potent degraders, key enzymes, and evaluation of microbial community dynamics upon pesticide exposure can be used as a warning for its dissemination and biomagnification into the food chain .

Propiedades

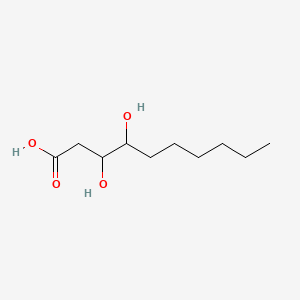

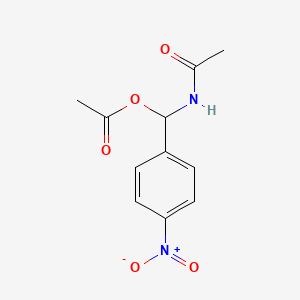

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Desethyl-O-methyl Chlorpyrifos involves the conversion of Chlorpyrifos to O-Desethyl Chlorpyrifos, followed by the conversion of O-Desethyl Chlorpyrifos to O-Desethyl-O-methyl Chlorpyrifos using methylation reaction.", "Starting Materials": [ "Chlorpyrifos", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: Chlorpyrifos is treated with sodium hydroxide (NaOH) to form O-Desethyl Chlorpyrifos.", "Step 2: O-Desethyl Chlorpyrifos is then reacted with methanol (CH3OH) and sulfuric acid (H2SO4) to form O-Desethyl-O-methyl Chlorpyrifos." ] } | |

Número CAS |

159776-80-4 |

Fórmula molecular |

C8H9Cl3NO3PS |

Peso molecular |

336.548 |

Nombre IUPAC |

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |

InChI |

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |

Clave InChI |

JVPFGGFTJGNSEM-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |

Sinónimos |

Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.